An In-depth Technical Guide to the Physical and Chemical Properties of 6-Bromo-1-methylcyclohexene
An In-depth Technical Guide to the Physical and Chemical Properties of 6-Bromo-1-methylcyclohexene
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-1-methylcyclohexene is a versatile allylic bromide, a class of organic compounds recognized for their utility as intermediates in the synthesis of complex molecules. Its strategic placement of a bromine atom adjacent to a trisubstituted double bond makes it a valuable synthon for introducing functionality and building molecular complexity. This technical guide provides a comprehensive overview of the known physical and chemical properties of 6-Bromo-1-methylcyclohexene, including its synthesis, reactivity, and safety considerations. The information presented herein is intended to support researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science.
Physical Properties
While specific, experimentally determined physical properties for 6-Bromo-1-methylcyclohexene are not extensively documented in readily available literature, predictions based on its structure and data from similar compounds provide valuable estimates. These properties are crucial for handling, reaction setup, and purification of the compound.
Table 1: Physical Properties of 6-Bromo-1-methylcyclohexene
| Property | Value | Source |
| Molecular Formula | C₇H₁₁Br | - |
| Molecular Weight | 175.07 g/mol | [1] |
| Boiling Point | 166.7 °C at 760 mmHg (Predicted) | [2] |
| Density | 1.325 g/cm³ (Predicted) | [2] |
| Refractive Index | 1.513 (Predicted) | [2] |
| Flash Point | 60.7 °C (Predicted) | [2] |
| LogP | 2.88 (Predicted) | [2] |
Note: The physical properties listed above are largely predicted and should be used as estimations. Experimental verification is recommended for precise applications.
Solubility
Based on the principle of "like dissolves like," 6-Bromo-1-methylcyclohexene, a relatively nonpolar molecule, is expected to be soluble in a range of common organic solvents.
Table 2: Predicted Solubility of 6-Bromo-1-methylcyclohexene
| Solvent | Predicted Solubility |
| Dichloromethane | Soluble |
| Diethyl ether | Soluble |
| Tetrahydrofuran | Soluble |
| Acetone | Soluble |
| Methanol | Slightly Soluble |
| Ethanol | Slightly Soluble |
| Water | Insoluble |
Chemical Properties and Reactivity
The chemical behavior of 6-Bromo-1-methylcyclohexene is dominated by the presence of the allylic bromide functional group. This structural feature renders the compound susceptible to a variety of transformations, most notably nucleophilic substitution and elimination reactions.
Synthesis
The primary route for the synthesis of 6-Bromo-1-methylcyclohexene is the allylic bromination of 1-methylcyclohexene.[3] This reaction is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as light (hν) or a peroxide.[3][4][5]
Diagram 1: Synthesis of 6-Bromo-1-methylcyclohexene
Caption: Synthesis of 6-Bromo-1-methylcyclohexene.
The reaction proceeds via a free-radical chain mechanism.[3] The initiator promotes the homolytic cleavage of the N-Br bond in NBS, generating a bromine radical. This radical then abstracts an allylic hydrogen from 1-methylcyclohexene to form a resonance-stabilized allylic radical. The subsequent reaction of this radical with a bromine source (Br₂ generated in situ from the reaction of HBr with NBS) yields the desired product.[5] It is important to note that allylic bromination can sometimes lead to a mixture of isomeric products due to the delocalization of the radical intermediate.[6][7]
Nucleophilic Substitution Reactions
As an allylic halide, 6-Bromo-1-methylcyclohexene is a good substrate for nucleophilic substitution reactions.[3] It can undergo both Sₙ1 and Sₙ2 type reactions, depending on the nature of the nucleophile, the solvent, and the reaction conditions. The ability of the allylic system to stabilize a carbocation intermediate makes the Sₙ1 pathway favorable, particularly with weak nucleophiles in polar protic solvents. Strong nucleophiles in polar aprotic solvents will favor the Sₙ2 mechanism.
Diagram 2: Nucleophilic Substitution of 6-Bromo-1-methylcyclohexene
Caption: General nucleophilic substitution pathway.
Elimination Reactions
In the presence of a strong, non-nucleophilic base, 6-Bromo-1-methylcyclohexene can undergo elimination reactions to form dienes. The regioselectivity of the elimination will depend on the accessibility of the protons on the adjacent carbon atoms.
Experimental Protocols
Detailed experimental protocols for the synthesis and purification of 6-Bromo-1-methylcyclohexene are not widely reported. However, a general procedure for the allylic bromination of an alkene using NBS can be adapted.
Synthesis of 6-Bromo-1-methylcyclohexene (General Procedure)
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-methylcyclohexene in a suitable inert solvent such as carbon tetrachloride.
-
Reagent Addition: Add N-bromosuccinimide (NBS) and a radical initiator (e.g., a small amount of benzoyl peroxide or AIBN) to the solution.
-
Reaction Conditions: Irradiate the mixture with a UV lamp or heat to reflux to initiate the reaction. Monitor the reaction progress by TLC or GC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide (B58015) byproduct. Wash the organic layer with water, a dilute solution of sodium thiosulfate (B1220275) (to remove any remaining bromine), and brine.
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Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to yield 6-Bromo-1-methylcyclohexene.[8]
Diagram 3: Experimental Workflow for Synthesis and Purification
References
- 1. 6-Bromo-1-methylcyclohexene | C7H11Br | CID 300313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. 6-Bromo-1-methylcyclohexene | 40648-23-5 | Benchchem [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. openriver.winona.edu [openriver.winona.edu]
- 7. youtube.com [youtube.com]
- 8. Methylcyclohexene Lab Report - 606 Words | Internet Public Library [ipl.org]

